molecular formula C8H13ClO B14694313 2-Propylpent-2-enoyl chloride CAS No. 33786-48-0

2-Propylpent-2-enoyl chloride

Cat. No.: B14694313
CAS No.: 33786-48-0
M. Wt: 160.64 g/mol
InChI Key: BVPDSBPYJMUZSF-UHFFFAOYSA-N
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Description

Significance of Enoyl Chlorides in Advanced Organic Synthesis

Enoyl chlorides are a subclass of acyl chlorides characterized by the presence of a carbon-carbon double bond adjacent to the carbonyl group. This structural feature imbues them with a unique reactivity profile that makes them valuable intermediates in organic synthesis. ontosight.ainih.gov Acyl chlorides, in general, are highly reactive organic compounds containing a -C(=O)Cl functional group. wikipedia.orghandwiki.orgtutorchase.com They are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chloride (-Cl) atom. tutorchase.comwikipedia.org This substitution makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, rendering acyl chlorides more reactive than their parent carboxylic acids. chemguideforcie.co.uk

The primary significance of acyl chlorides, including enoyl chlorides, lies in their ability to readily undergo nucleophilic acyl substitution reactions. libretexts.org They serve as excellent acylating agents, enabling the efficient synthesis of a wide array of other functional groups. oxfordreference.com For instance, their reaction with alcohols yields esters, with amines produces amides, and with carboxylate salts forms anhydrides. wikipedia.orgtutorchase.com The reactions are often rapid and, unlike some esterification methods, typically irreversible, leading to higher yields of the desired product. youtube.comlibretexts.org

The presence of the C=C double bond in enoyl chlorides introduces additional reaction pathways, allowing for transformations that are not possible with simple saturated acyl chlorides. This dual reactivity makes them powerful tools for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ontosight.aitutorchase.com They can participate in various cycloaddition and conjugate addition reactions, further expanding their synthetic utility.

Positioning of 2-Propylpent-2-enoyl Chloride within Reactive Acyl Halide Chemistry

Acyl halides are among the most reactive derivatives of carboxylic acids. wikipedia.org Their reactivity stems from the strong electron-withdrawing nature of both the carbonyl oxygen and the halogen atom, which creates a significant partial positive charge on the carbonyl carbon, making it a prime target for nucleophiles. chemguideforcie.co.uk The general order of reactivity for carboxylic acid derivatives is: Acyl chloride > Acid anhydride (B1165640) > Ester > Amide.

2-Propylpent-2-enoyl chloride belongs to this highly reactive class of compounds. handwiki.org Its structure, featuring an acyl chloride functional group, dictates its participation in a variety of nucleophilic substitution reactions. ontosight.ailibretexts.org The parent carboxylic acid, 2-propylpent-2-enoic acid, provides the carbon skeleton. nih.gov The conversion to the enoyl chloride dramatically enhances its reactivity for synthetic applications.

The table below outlines the general properties of acyl chlorides, which are applicable to 2-Propylpent-2-enoyl chloride.

PropertyDescription
Functional Group -COCl (Acyl Chloride)
General Formula R-COCl
Reactivity Highly reactive due to the electrophilic carbonyl carbon. ontosight.aichemguideforcie.co.uk
Key Reactions Nucleophilic acyl substitution with water (hydrolysis), alcohols (esterification), and amines (amidation). wikipedia.orghandwiki.orglibretexts.org
Physical State Typically colorless liquids at room temperature. wikipedia.org
Solubility Reacts with water and other protic solvents. handwiki.org

The reactivity of 2-Propylpent-2-enoyl chloride is further modulated by the α,β-unsaturation (the C=C bond next to the carbonyl). This conjugation can influence the electrophilicity of the carbonyl carbon and also provides a site for 1,4-conjugate addition reactions, adding to its synthetic versatility.

Historical Context and Evolution of Acyl Chloride Chemistry

The chemistry of acyl chlorides has a rich history dating back to the mid-19th century. The French chemist Charles Gerhardt is credited with the first synthesis of an acyl chloride, acetyl chloride, in 1852. wikipedia.org He prepared it by reacting potassium acetate (B1210297) with phosphoryl chloride. wikipedia.org This discovery opened up a new chapter in organic synthesis, providing chemists with a powerful tool for acylation reactions.

Since Gerhardt's initial work, a variety of reagents have been developed for the efficient conversion of carboxylic acids into acyl chlorides. These methods have been refined over the years to improve yields, simplify purification, and accommodate a wider range of functional groups. libretexts.orgchemguide.co.uk

The table below summarizes some of the key reagents used for the synthesis of acyl chlorides from carboxylic acids.

ReagentFormulaByproductsNotes
Thionyl Chloride SOCl₂SO₂, HClA very common and convenient method as the byproducts are gaseous, simplifying purification. wikipedia.orgchemguide.co.uk The reaction is often catalyzed by dimethylformamide (DMF). wikipedia.orghandwiki.org
Phosphorus Pentachloride PCl₅POCl₃, HClA solid reagent that reacts with carboxylic acids, often in the cold. libretexts.orgchemguide.co.uk
Phosphorus Trichloride (B1173362) PCl₃H₃PO₃A liquid reagent; the reaction is less vigorous than with PCl₅. libretexts.orgchemguide.co.uk
Oxalyl Chloride (COCl)₂CO, CO₂, HClA milder and more selective reagent than thionyl chloride, but also more expensive. It is often used for preparing acid-sensitive acyl chlorides. wikipedia.orghandwiki.org

The evolution of these synthetic methods has been crucial for the advancement of organic chemistry, enabling the synthesis of increasingly complex molecules. The development of milder reagents like oxalyl chloride has been particularly important for modern synthetic chemistry, where the preservation of sensitive functional groups is often required. handwiki.org This historical progression has paved the way for the routine use of reactive intermediates like 2-Propylpent-2-enoyl chloride in contemporary research and industry.

Properties

CAS No.

33786-48-0

Molecular Formula

C8H13ClO

Molecular Weight

160.64 g/mol

IUPAC Name

2-propylpent-2-enoyl chloride

InChI

InChI=1S/C8H13ClO/c1-3-5-7(6-4-2)8(9)10/h5H,3-4,6H2,1-2H3

InChI Key

BVPDSBPYJMUZSF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=CCC)C(=O)Cl

Origin of Product

United States

Methodologies for the Synthesis of 2 Propylpent 2 Enoyl Chloride

Direct Chlorination of Carboxylic Acid Precursors

The direct conversion of carboxylic acids to their corresponding acyl chlorides is a fundamental and widely practiced transformation in organic chemistry. commonorganicchemistry.comchemistrysteps.commasterorganicchemistry.com This process involves the use of specific chlorinating agents that react with the carboxylic acid, replacing the hydroxyl group with a chlorine atom. libretexts.org The resulting acyl chlorides are valuable reactive intermediates. masterorganicchemistry.com Common reagents for this purpose include thionyl chloride, phosphorus halides, and oxalyl chloride. commonorganicchemistry.comchemistrysteps.com

Thionyl Chloride Mediated Approaches

Thionyl chloride (SOCl₂) is a frequently utilized reagent for the synthesis of acyl chlorides from carboxylic acids. commonorganicchemistry.commasterorganicchemistry.com The reaction is typically conducted by treating the carboxylic acid with an excess of thionyl chloride, often at reflux temperatures. commonorganicchemistry.com A key advantage of this method is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which facilitates their removal from the reaction mixture and simplifies product purification. blogspot.comyoutube.com

The mechanism involves the initial reaction of the carboxylic acid with thionyl chloride to form a chlorosulfite intermediate. libretexts.orglibretexts.org This intermediate is highly reactive, and subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of SO₂ and HCl. masterorganicchemistry.comyoutube.com The reaction is generally irreversible due to the evolution of the gaseous byproducts. masterorganicchemistry.com

The use of a catalyst, such as pyridine (B92270) or N,N-dimethylformamide (DMF), can accelerate the reaction. masterorganicchemistry.comnih.gov DMF, in particular, is a common catalyst used in conjunction with thionyl chloride for the synthesis of acyl chlorides. nih.gov The catalytic cycle involves the formation of an imidoyl chloride intermediate from DMF, which then acts as the active chlorinating agent. nih.gov

Table 1: Thionyl Chloride Mediated Synthesis of Acyl Chlorides

ReactantReagentConditionsProductsCitation
Carboxylic AcidThionyl Chloride (SOCl₂)Neat, refluxAcyl chloride, SO₂, HCl commonorganicchemistry.com
Propionic AcidThionyl Chloride (SOCl₂)Not specifiedPropionyl chloride, SO₂, HCl doubtnut.comdoubtnut.com
Ethylene (B1197577) glycol mono-n-propyl etherThionyl Chloride (SOCl₂)Pyridine/DMF or Pyridine/Dimethylamine hydrochloride catalyst, 50-70 °C2-propoxy chloroethane, SO₂, HCl google.com
Acetic AcidThionyl Chloride (SOCl₂)Not specifiedAcetyl chloride, SO₂, HCl youtube.com

Utilization of Phosphorus Halides

Phosphorus halides, such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are also effective reagents for the conversion of carboxylic acids to acyl chlorides. chemistrysteps.com

Phosphorus pentachloride (PCl₅) reacts vigorously with carboxylic acids to produce the corresponding acyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride (HCl). youtube.com The reaction is typically exothermic. youtube.com The mechanism is similar to that of thionyl chloride, involving the formation of a reactive intermediate that is subsequently attacked by a chloride ion. youtube.com

Phosphorus trichloride (PCl₃) can also be used, and it reacts with three equivalents of the carboxylic acid to yield three equivalents of the acyl chloride and one equivalent of phosphorous acid (H₃PO₃). youtube.com The mechanism with PCl₃ is slightly different from that of SOCl₂ and PCl₅ due to the absence of a π-bond in PCl₃. The reaction proceeds via an SN2-type mechanism. youtube.com

Table 2: Synthesis of Acyl Chlorides using Phosphorus Halides

ReactantReagentProductsCitation
Carboxylic AcidPhosphorus Pentachloride (PCl₅)Acyl chloride, POCl₃, HCl chemistrysteps.com
Ethanoic AcidPhosphorus Pentachloride (PCl₅)Ethanoyl chloride, POCl₃, HCl youtube.com
Propanoic AcidPhosphorus Pentachloride (PCl₅)Propanoyl chloride, POCl₃, HCl doubtnut.com
Carboxylic AcidPhosphorus Trichloride (PCl₃)Acyl chloride, H₃PO₃ youtube.com

Oxalyl Chloride Protocols

Oxalyl chloride ((COCl)₂) is another excellent reagent for the preparation of acyl chlorides from carboxylic acids, often favored for its mild reaction conditions and the clean nature of the reaction. commonorganicchemistry.comwikipedia.org The byproducts of the reaction with oxalyl chloride are carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), all of which are gaseous and easily removed. blogspot.com

This method typically involves treating the carboxylic acid with oxalyl chloride in an inert solvent, such as dichloromethane (B109758) (DCM), at room temperature. commonorganicchemistry.com The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). commonorganicchemistry.comsciencemadness.org The catalytic mechanism involves the formation of a Vilsmeier reagent (an imidoyl chloride) from the reaction of oxalyl chloride and DMF. blogspot.comwikipedia.org This intermediate is a highly effective chlorinating agent that reacts with the carboxylic acid to form the acyl chloride and regenerate the catalyst. blogspot.com The use of oxalyl chloride is particularly advantageous when dealing with acid-sensitive substrates, as the reaction conditions are generally milder compared to those using thionyl chloride or phosphorus halides. chemicalbook.com

Table 3: Oxalyl Chloride Protocols for Acyl Chloride Synthesis

ReactantReagentCatalystSolventConditionsCitation
Carboxylic AcidOxalyl ChlorideDMF (catalytic)Dichloromethane (DCM)Room Temperature commonorganicchemistry.com
2-[trans-2-(4-fluorophenyl)vinyl]-3-nitrobenzoic acidOxalyl ChlorideDMF (2 drops)Dichloromethane (CH₂Cl₂)Room Temperature, 1.5 h orgsyn.org
3-Phenylpropynoic acidOxalyl ChlorideDMFMethylene chloride0°C researchgate.net

Application of Bis-(trichloromethyl) Carbonate (BTC) and N,N-Dimethylformamide (DMF) Activating Systems

Bis-(trichloromethyl) carbonate (BTC), also known as triphosgene, is a solid, stable, and safer alternative to phosgene (B1210022) for various chemical transformations, including the synthesis of acyl chlorides from carboxylic acids. jcsp.org.pk The combination of BTC with a catalytic amount of N,N-dimethylformamide (DMF) provides an efficient system for this conversion. jcsp.org.pk

The reaction typically involves treating the carboxylic acid with BTC in a suitable solvent like tetrahydrofuran (B95107) (THF), with a catalytic quantity of DMF. jcsp.org.pk The DMF acts as a catalyst by reacting with BTC to form a Vilsmeier-type reagent, which is the active chlorinating species. nih.govwebsite-files.com Research has shown that the amount of DMF catalyst can significantly influence the reaction yield, with optimal amounts leading to high yields of the acyl chloride under mild conditions. jcsp.org.pk This method is advantageous due to the solid nature of BTC, making it easier and safer to handle compared to gaseous or highly corrosive liquid reagents. jcsp.org.pk

Specialized Synthetic Strategies and Considerations

Beyond the standard methods for acyl chloride formation, specialized strategies are sometimes required, particularly when dealing with substrates that possess specific stereochemical features. The synthesis of enoyl chlorides, for instance, may require conditions that preserve the geometry of the carbon-carbon double bond.

Stereoselective Synthesis of Enoyl Chlorides

The stereoselective synthesis of enoyl chlorides, where the configuration of the double bond (E or Z) is controlled, is a crucial aspect in the synthesis of complex molecules where stereochemistry influences biological activity or material properties. ontosight.ai The challenge lies in converting the enoic acid to the enoyl chloride without isomerization of the double bond.

The choice of chlorinating agent and reaction conditions can be critical for maintaining stereochemical integrity. For example, the use of oxalyl chloride under mild conditions is often preferred to minimize the risk of side reactions or isomerization that might occur with more aggressive reagents like thionyl chloride, especially in the presence of pyridine. chemicalbook.com It has been demonstrated that for certain substrates, such as β-bromoacrylic acid, using oxalyl chloride with a preformed ammonium (B1175870) salt of the acid provides a mild and general method to the corresponding acryloyl chlorides without (E/Z) equilibration. chemicalbook.com The development of catalytic, stereoselective methods for the formation of C-C bonds, such as in the synthesis of 1,4-dicarbonyl compounds via acyl radical addition to enals, highlights the importance of controlling stereochemistry in reactions involving acyl precursors. researchgate.net While not a direct synthesis of an enoyl chloride, these advanced organocatalytic strategies underscore the ongoing efforts to achieve high levels of stereocontrol in modern organic synthesis. researchgate.net

Purification Techniques for Reactive Acyl Chlorides

Acyl chlorides are inherently reactive, particularly towards nucleophiles like water, which leads to rapid hydrolysis back to the carboxylic acid. wikipedia.org This reactivity presents a significant challenge for purification. All glassware and solvents must be scrupulously dry, and operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. researchgate.net While fractional distillation is the most common purification method, other techniques can be employed, especially when dealing with high-boiling or heat-sensitive compounds. chemguide.co.ukresearchgate.netgoogle.com

Distillation: Fractional distillation under reduced pressure (vacuum distillation) is highly advantageous for purifying reactive acyl chlorides. reddit.com Lowering the pressure reduces the boiling point of the compound, which is crucial for long-chain or complex acyl chlorides that may decompose at higher temperatures. google.com However, care must be taken to avoid contamination from the decomposition of any catalyst present in the distillation residue. google.com

Chromatography: Standard column chromatography using silica (B1680970) gel is often problematic for acyl chlorides. The acidic nature of silica and the presence of adsorbed water can lead to rapid hydrolysis of the product on the column. researchgate.net

Gas Chromatography (GC): For analytical purposes, GC methods have been developed. Often, the acyl chloride is first converted into a more stable derivative, such as a 2-butanol (B46777) ester, to allow for reliable analysis without degradation. acs.org This derivatization strategy can also be applied for quantitative analysis using techniques like GC-FID. acs.org

High-Performance Liquid Chromatography (HPLC): Similar to GC, direct analysis by HPLC can be difficult. A common strategy involves derivatization with a reagent like nitrophenylhydrazine (B1144169) to form a stable product with strong UV absorption, enabling accurate detection and quantification. google.com

Crystallization: For acyl chlorides that are solid at room temperature, crystallization can be an effective purification method. lookchem.com This involves dissolving the crude solid in a suitable anhydrous, non-hydroxylic solvent (e.g., toluene, hexane) and allowing the pure crystals to form, leaving impurities behind in the solvent. researchgate.netlookchem.com

Alternative Methods: For industrial-scale or specific purification challenges, other methods have been developed. One such process involves treating crude acyl chloride solutions with a hydrohalide of a carboxamide. This forms a separate phase containing impurities, allowing the purified acyl chloride to be isolated by simple phase separation. google.comgoogle.com

The table below outlines the principles and applicability of these purification techniques for reactive acyl chlorides.

Summary of Purification Techniques for Reactive Acyl Chlorides

TechniquePrincipleApplicability & Considerations
Fractional DistillationSeparation based on differences in boiling points.Most common method. chemguide.co.uk Vacuum distillation is used for heat-sensitive compounds to prevent decomposition. google.comreddit.com
Chromatography (GC/HPLC)Separation based on differential partitioning between phases.Challenging due to reactivity. researchgate.net Often requires prior derivatization into a more stable compound (e.g., ester) for analysis. acs.orggoogle.com
CrystallizationSeparation of a pure solid from a solution.Applicable only to solid acyl chlorides. Requires anhydrous, non-reactive solvents. lookchem.com
Extraction/Phase SeparationRemoval of impurities by treatment with an immiscible liquid phase.Specialized methods exist, such as washing with carboxamide hydrohalides to remove catalyst residues. google.comgoogle.com

Reaction Pathways and Mechanistic Insights of 2 Propylpent 2 Enoyl Chloride

Nucleophilic Acyl Substitution Reactions: Comprehensive Analysis

The reaction of 2-propylpent-2-enoyl chloride with oxygen nucleophiles, such as alcohols or alkoxides, provides a direct route to the corresponding esters. This esterification process is a classic example of nucleophilic acyl substitution. pressbooks.pub The reaction can be carried out with the alcohol itself, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the hydrogen chloride byproduct, or with a pre-formed alkoxide salt for a more rapid reaction. pressbooks.pub

Similarly, sulfur nucleophiles, such as thiols (mercaptans), readily react with 2-propylpent-2-enoyl chloride to yield thioesters. Thiols are generally more acidic and their conjugate bases, thiolates, are more powerful nucleophiles than their alcohol counterparts, leading to facile thioesterification. libretexts.org

Table 1: Examples of Esterification and Thioesterification Reactions

NucleophileProduct TypeGeneral Reaction
Alcohol (R'-OH)Ester2-Propylpent-2-enoyl chloride + R'-OH → 2-Propylpent-2-enoate ester + HCl
Thiol (R'-SH)Thioester2-Propylpent-2-enoyl chloride + R'-SH → S-alkyl 2-propylpent-2-enethioate + HCl

Nitrogen nucleophiles, primarily ammonia (B1221849) and primary or secondary amines, react vigorously with 2-propylpent-2-enoyl chloride to form amides. chemguide.co.uk The lone pair of electrons on the nitrogen atom initiates the nucleophilic attack on the carbonyl carbon. chemguide.co.uk Due to the formation of hydrogen chloride as a byproduct, which can protonate the starting amine and render it non-nucleophilic, the reaction typically requires two equivalents of the amine. khanacademy.org One equivalent acts as the nucleophile, while the second acts as a base to neutralize the HCl. khanacademy.org Alternatively, a non-nucleophilic base can be added to the reaction mixture.

Table 2: Amidation Reactions with Various Nitrogen Nucleophiles

NucleophileProduct TypeSpecific Product Example
Ammonia (NH₃)Primary Amide2-Propylpent-2-enamide
Primary Amine (R'-NH₂)N-Substituted AmideN-Alkyl-2-propylpent-2-enamide
Secondary Amine (R'₂NH)N,N-Disubstituted AmideN,N-Dialkyl-2-propylpent-2-enamide

2-Propylpent-2-enoyl chloride can react with a carboxylate salt or a carboxylic acid in the presence of a base to form an acid anhydride (B1165640). pressbooks.publibretexts.org This reaction follows the standard nucleophilic acyl substitution pathway where the oxygen of the carboxylate acts as the nucleophile. youtube.com The use of a base, such as pyridine, is common to scavenge the HCl produced when a carboxylic acid is used as the starting material. pressbooks.pub This method can be employed to synthesize both symmetrical and mixed anhydrides.

The generally accepted mechanism for nucleophilic acyl substitution reactions of acyl chlorides is a two-step addition-elimination process that proceeds through a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com This pathway is distinct from a concerted Sₙ2-type displacement. In the first step, the nucleophile adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com In the second step, the carbonyl double bond reforms as the leaving group, in this case, the chloride ion, is expelled. libretexts.orgyoutube.com The existence of this intermediate is supported by isotopic labeling studies. masterorganicchemistry.com While a direct displacement (Sₙ2) mechanism might be considered, the formation of the stable tetrahedral intermediate is the lower energy pathway for these types of reactions.

Electrophilic Reactivity at the Carbonyl Center

While the primary reactivity of 2-propylpent-2-enoyl chloride is as an acylating agent in nucleophilic substitution reactions, the electrophilic character of the carbonyl carbon also allows it to participate in certain electrophilic reactions.

2-Propylpent-2-enoyl chloride can be used as an acylating agent in Friedel-Crafts reactions to introduce the 2-propylpent-2-enoyl group onto an aromatic ring. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which coordinates with the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon. The activated acylium ion or a complex of the acyl chloride and Lewis acid then undergoes electrophilic aromatic substitution with an activated aromatic substrate.

However, there are limitations to this reaction. The Friedel-Crafts acylation is generally only successful with aromatic rings that are not deactivated by electron-withdrawing groups. Furthermore, the presence of the alkene functionality in 2-propylpent-2-enoyl chloride could potentially lead to side reactions under the strongly acidic conditions of the Friedel-Crafts reaction, such as polymerization or addition reactions to the double bond, which can limit the scope and yield of the desired acylated aromatic product.

Reductive Transformations to Aldehydes and Alcohols

The reduction of 2-Propylpent-2-enoyl chloride can yield either the corresponding aldehyde or alcohol, depending on the reducing agent employed.

Strong, unhindered reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the acyl chloride all the way to the primary alcohol. The mechanism involves the delivery of a hydride ion to the carbonyl carbon, displacing the chloride ion to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of LiAlH₄ to the corresponding alcohol. Due to the high reactivity of LiAlH₄, stopping the reaction at the aldehyde stage is not feasible.

To achieve the partial reduction to an aldehyde, a less reactive, sterically hindered hydride reagent is required. Lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H) is a common choice for this transformation. Its bulky tert-butoxy (B1229062) groups moderate its reactivity, allowing for the selective reduction of the acyl chloride to the aldehyde without significant further reduction to the alcohol. chemistrysteps.com

The reduction of the conjugated double bond is also a consideration. While LiAlH₄ can, under certain conditions, reduce α,β-unsaturated carbonyls via 1,4-addition, the primary reaction with acyl chlorides is the rapid 1,2-reduction of the carbonyl group. Catalytic hydrogenation (e.g., using H₂ with a palladium catalyst) would be required to reduce the carbon-carbon double bond, a reaction typically performed on the resulting unsaturated aldehyde or alcohol.

Table 2: Reduction Products of 2-Propylpent-2-enoyl Chloride

ReagentProductNotes
Lithium aluminum hydride (LiAlH₄)2-Propylpent-2-en-1-olComplete reduction of the acyl chloride group.
Lithium tri-tert-butoxyaluminum hydride2-Propylpent-2-enalPartial reduction, selective for aldehyde formation.

Transformations Involving the Unsaturated Alkene Moiety

Conjugate Addition Reactions

The carbon-carbon double bond in 2-Propylpent-2-enoyl chloride is activated towards nucleophilic attack due to its conjugation with the electron-withdrawing acyl chloride group. This allows for conjugate addition, also known as Michael or 1,4-addition. libretexts.org In this reaction, a nucleophile adds to the β-carbon (C3), and the π-electrons are pushed through the system to the carbonyl oxygen, forming an enolate intermediate. Subsequent protonation yields the saturated carbonyl compound. libretexts.org

As mentioned previously, soft nucleophiles are ideal for this transformation. Organocuprates are the archetypal reagents for inducing 1,4-addition on α,β-unsaturated carbonyl systems. libretexts.org Other suitable nucleophiles include thiols, amines, and stabilized carbanions (e.g., enolates, malonates). The choice of a soft nucleophile minimizes competitive 1,2-addition at the highly reactive acyl chloride carbonyl group. libretexts.org

Cycloaddition Reactions

The alkene in 2-Propylpent-2-enoyl chloride can participate as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The electron-withdrawing nature of the acyl chloride group lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with an electron-rich diene. youtube.com The reaction proceeds via a concerted mechanism, forming a six-membered ring with a high degree of stereochemical control.

Other cycloadditions, such as [2+2] cycloadditions, are also possible, particularly under photochemical conditions. youtube.com Thermal [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for typical alkenes but can sometimes be achieved with highly activated systems or ketenes. researchgate.net For 2-Propylpent-2-enoyl chloride, a photochemical [2+2] cycloaddition with another alkene could yield a cyclobutane (B1203170) derivative.

Olefin Metathesis for Macrocyclization and Chain Extension

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, catalyzed by transition metal complexes, most commonly those based on ruthenium (e.g., Grubbs' catalysts) or molybdenum. nih.govharvard.edu This reaction can be applied to 2-Propylpent-2-enoyl chloride in two main ways:

Cross-Metathesis (CM): The alkene moiety of 2-Propylpent-2-enoyl chloride can react with another olefin in a cross-metathesis reaction. This intermolecular process exchanges the alkylidene fragments of the two alkenes, leading to new olefin products and effectively achieving chain extension or modification. sigmaaldrich.com For example, reacting it with ethylene (B1197577) could, in principle, lead to a shorter chain derivative, while reacting with a more complex olefin would generate a more elaborate structure.

Ring-Closing Metathesis (RCM): For macrocyclization, a second alkene functionality must be present in the molecule. If 2-Propylpent-2-enoyl chloride were part of a larger molecule containing another terminal alkene (for instance, by esterifying it with an unsaturated alcohol), an intramolecular RCM reaction could be used to form a macrocyclic lactone. RCM is a highly effective method for synthesizing large rings, which are prevalent in many natural products. nih.gov The efficiency of the reaction is driven by the formation of a stable cyclic product and the release of a small, volatile alkene byproduct like ethylene. sigmaaldrich.com

Advanced Computational and Theoretical Investigations

While specific computational studies on 2-Propylpent-2-enoyl chloride are not widely documented, theoretical investigations on analogous α,β-unsaturated carbonyl compounds provide significant insights. Density Functional Theory (DFT) and other quantum chemical methods are used to analyze the electronic structure, reactivity indices, and reaction mechanisms.

These studies typically focus on:

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions helps predict reactivity. For cycloadditions, the relative energies of the diene's HOMO and the dienophile's LUMO are crucial. youtube.com For nucleophilic attack, the LUMO's shape indicates the most electrophilic sites. In α,β-unsaturated systems, the LUMO often has large coefficients on both the carbonyl carbon and the β-carbon, explaining the dual reactivity.

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 2-Propylpent-2-enoyl chloride, these maps would show significant positive charge localization at the carbonyl carbon and, to a lesser extent, the β-carbon.

Calculation of Reaction Barriers: Computational chemistry can model the transition states for competing reaction pathways, such as 1,2- versus 1,4-addition. By calculating the activation energies for each path, a theoretical prediction of the product ratio can be made, corroborating experimental observations about the role of hard and soft nucleophiles.

These theoretical tools are invaluable for understanding the underlying principles that govern the regioselectivity and stereoselectivity of the reactions involving 2-Propylpent-2-enoyl chloride.

Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., DFT Studies)

Currently, there are no specific quantum chemical calculations, such as Density Functional Theory (DFT) studies, available in the public domain for 2-Propylpent-2-enoyl chloride.

In principle, DFT studies would be employed to investigate the mechanisms of reactions involving 2-Propylpent-2-enoyl chloride. Such studies on other acyl chlorides, like acetyl chloride and benzoyl chlorides, have been used to elucidate reaction pathways. researchgate.net For instance, DFT computations can determine whether a reaction, such as hydrolysis, proceeds through a concerted one-step S_N2 mechanism or a stepwise pathway involving a tetrahedral intermediate. researchgate.netwikipedia.org These calculations can also predict the geometry of transition states, which for some acyl chloride reactions are found to be distorted tetrahedral. researchgate.net

Furthermore, theoretical studies could provide insights into the influence of solvent molecules, which can act as catalysts, and the effect of substituent groups on the reactivity and the structure of the transition state. researchgate.net For example, studies on benzoyl chlorides have shown that electron-donating substituents can lead to "loose" cationic transition states, while electron-withdrawing groups result in "tight" associative transition states. researchgate.net

A theoretical investigation of 2-Propylpent-2-enoyl chloride would likely explore similar aspects, providing calculated activation energies and reaction profiles.

Kinetic and Spectroscopic Elucidation of Transient Intermediates

There is no specific information available from kinetic or spectroscopic studies that elucidates the transient intermediates formed during reactions of 2-Propylpent-2-enoyl chloride.

Kinetic studies on other acyl chlorides have been performed to understand their reaction rates and mechanisms. For example, the hydrolysis of various acyl chlorides often follows pseudo-first-order kinetics. researchgate.net The mechanism can range from S_N1, involving a cationic intermediate, to a concerted S_N2 process, and can even involve catalysis by solvent molecules (an S_N3 mechanism). researchgate.net The specific pathway is influenced by the structure of the acyl chloride. researchgate.net

Spectroscopic techniques are crucial for identifying and characterizing reaction intermediates. For acyl chlorides in general, infrared (IR) spectroscopy shows a characteristic strong carbonyl (C=O) stretch around 1800 cm⁻¹. fiveable.me ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provide information about the electronic environment of protons and carbons adjacent to the carbonyl group. UV-Vis spectroscopy can also be used, showing absorptions corresponding to π→π* and n→π* transitions. In the context of reaction monitoring, these techniques could be used to observe the disappearance of the starting material and the appearance of products, and potentially to detect transient species if they have a sufficient lifetime.

A detailed study on 2-Propylpent-2-enoyl chloride would involve using these methods to determine reaction orders, rate constants, and activation parameters, and to identify any observable intermediates.

Molecular Dynamics Simulations and Conformational Analysis

No molecular dynamics (MD) simulations or specific conformational analyses for 2-Propylpent-2-enoyl chloride have been reported in the available literature.

MD simulations are a powerful tool for studying the dynamic behavior and conformational preferences of molecules. nih.gov For a molecule like 2-Propylpent-2-enoyl chloride, MD simulations could be used to explore its conformational landscape in different solvents, identifying the most stable conformations and the energy barriers between them. Such simulations have been applied to understand the behavior of various molecules, from polymers to biomolecules. nih.govacs.orgrsc.org

Conformational analysis of unsaturated acyl compounds is important for understanding their reactivity. The presence of the C=C double bond in conjugation with the carbonyl group in 2-Propylpent-2-enoyl chloride would lead to specific conformational preferences due to electronic effects like σ-π conjugation. ic.ac.ukimperial.ac.uk Studies on similar unsaturated systems, such as 1,3-dienes and enones, show a preference for planar conformations (s-trans or s-cis) to maximize π-orbital overlap. imperial.ac.ukcureffi.org The relative stability of these conformers is influenced by steric and electronic factors. imperial.ac.uk A detailed conformational analysis of 2-Propylpent-2-enoyl chloride would involve computational methods to determine the rotational barriers around single bonds and the relative energies of different conformers.

Strategic Applications of 2 Propylpent 2 Enoyl Chloride in Complex Chemical Synthesis

Role as a Versatile Synthetic Building Block

2-Propylpent-2-enoyl chloride, an acyl chloride derivative of 2-propyl-2-pentenoic acid (a metabolite of the anticonvulsant drug valproic acid), is a highly reactive compound poised for significant applications in organic synthesis. Its structure, featuring a reactive acyl chloride group and an α,β-unsaturated system, makes it a valuable and versatile building block for constructing complex molecular architectures. The electron-withdrawing nature of the carbonyl group activates the carbon-chlorine bond for nucleophilic acyl substitution, while also influencing the reactivity of the carbon-carbon double bond, predisposing it to conjugate addition reactions.

This dual reactivity allows for its use in a variety of chemical transformations. Acyl chlorides are generally prepared from their corresponding carboxylic acids using reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. chemguide.co.ukwikipedia.orgorganic-chemistry.orgyoutube.com The conversion of 2-propylpent-2-enoic acid to 2-propylpent-2-enoyl chloride provides a gateway to a host of derivative compounds, as the acyl chloride is a superior electrophile compared to the parent carboxylic acid. This enhanced reactivity is crucial for forming new carbon-carbon and carbon-heteroatom bonds, which is fundamental in the synthesis of elaborate organic molecules.

Precursor for Bioactive Molecule Synthesis (e.g., Pharmaceuticals, Agrochemicals)

The utility of 2-Propylpent-2-enoyl chloride as a precursor is prominent in the synthesis of bioactive molecules, particularly in the fields of pharmaceuticals and agrochemicals. Its parent compound, valproic acid, is a well-established pharmaceutical agent, and derivatives are continuously explored for new therapeutic properties. The acyl chloride serves as a key intermediate for creating analogues and prodrugs of such molecules by facilitating the formation of esters and amides, which can alter the pharmacokinetic and pharmacodynamic profiles of the parent drug.

For instance, the reaction of 2-propylpent-2-enoyl chloride with various alcohols or amines can introduce a wide array of functional groups, leading to new chemical entities with potentially enhanced or novel biological activities. This strategy is widely employed in drug discovery to create libraries of related compounds for biological screening. In the agrochemical sector, similar synthetic strategies are used to develop new pesticides and herbicides, where the core structure provided by the acyl chloride can be modified to optimize efficacy and selectivity.

Construction of Polyketide and Polyol Scaffolds

While direct, specific examples of 2-propylpent-2-enoyl chloride in the construction of polyketide and polyol scaffolds are not extensively documented in publicly available literature, the structural motifs of this acyl chloride make it a plausible candidate for such synthetic applications. Polyketides and polyols are important classes of natural products with diverse biological activities. Their synthesis often relies on the iterative addition of two-carbon or three-carbon units.

The α,β-unsaturated nature of 2-propylpent-2-enoyl chloride makes it a potential Michael acceptor. This reactivity could be exploited in conjugate addition reactions with appropriate nucleophiles, a common strategy in the elaboration of polyketide chains. Furthermore, the acyl chloride functionality allows for its direct use in acylation reactions to build up the carbon skeleton. The branched propyl group at the C2 position could introduce stereochemical complexity, which is a key feature of many polyketide and polyol natural products. The development of stereoselective methods for reactions involving such branched building blocks is an active area of research.

Heterocycle Synthesis (e.g., 1,2,4-Oxadiphospholes, Thiazolidines, β-Lactams)

The reactivity of 2-propylpent-2-enoyl chloride makes it a valuable precursor for the synthesis of various heterocyclic compounds. Acyl chlorides are common starting materials for building rings containing heteroatoms like nitrogen, sulfur, and oxygen.

1,2,4-Oxadiphospholes: The synthesis of 1,2,4-oxadiphospholes can be achieved from the reaction of an acyl chloride with a source of the phosphaethynolate anion, [PCO]⁻. researchgate.net The reaction proceeds through the formation of an acyl phosphaketene intermediate, which then undergoes cyclization. Applying this methodology, 2-propylpent-2-enoyl chloride could serve as the electrophilic component to construct a substituted 1,2,4-oxadiphosphole ring system.

Thiazolidines: Thiazolidine (B150603) rings are often synthesized via the condensation of a compound containing an amino group and a thiol group (like cysteine) with an aldehyde or ketone. nih.govnih.gov However, acyl chlorides can also be used to acylate pre-existing thiazolidine scaffolds or to participate in multi-component reactions to build the ring. For example, 2-propylpent-2-enoyl chloride could be reacted with an aminothiol (B82208) in a cyclocondensation reaction to form a thiazolidinone, a ketone-containing variant of the thiazolidine ring. nih.govmdpi.comresearchgate.net The synthesis of thiazolidine derivatives is of significant interest due to their wide range of biological activities. nih.govacs.org

β-Lactams: The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic method for preparing β-lactams, which are core structures in many important antibiotics. encyclopedia.pubnih.govnih.govresearchgate.net Ketenes can be generated in situ from acyl chlorides in the presence of a tertiary amine. Therefore, reacting 2-propylpent-2-enoyl chloride with a suitable imine under Staudinger conditions would be a direct route to novel β-lactams bearing the 2-propylpentenyl side chain. The stereochemical outcome of such reactions can often be controlled by the reaction conditions. encyclopedia.puborganic-chemistry.org

HeterocycleGeneral Synthetic StrategyPotential Reactants with 2-Propylpent-2-enoyl Chloride
1,2,4-OxadiphospholeCycloaddition with phosphaethynolate anionSodium phosphaethynolate (Na(OCP))
Thiazolidine/ThiazolidinoneCyclocondensationAminothiols (e.g., Cysteine)
β-LactamStaudinger [2+2] CycloadditionVarious imines (in situ ketene formation)

Ketone Synthesis via Transition Metal-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura coupling is one of the most widely used methods. nih.gov While traditionally used to couple aryl or vinyl halides with boronic acids, this reaction has been adapted for the synthesis of ketones from acyl chlorides. nsf.govorganic-chemistry.orgnih.gov

In this transformation, a palladium catalyst facilitates the coupling of the acyl chloride with an organoboronic acid. nih.govmagtech.com.cn The reaction proceeds via a catalytic cycle that typically involves oxidative addition of the acyl chloride to the palladium(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the ketone product and regenerate the catalyst. This method is highly chemoselective for the C(acyl)-Cl bond and tolerates a wide range of functional groups. nsf.govorganic-chemistry.org Applying this to 2-propylpent-2-enoyl chloride would allow for the synthesis of a diverse array of α,β-unsaturated ketones by varying the boronic acid coupling partner. This provides a direct and efficient route to complex ketone structures that are valuable intermediates in organic synthesis. nih.govnsf.gov

Reaction NameCatalyst System (Typical)Coupling PartnersProduct Type
Suzuki-Miyaura AcylationPalladium catalyst (e.g., Pd(OAc)₂) with a phosphine (B1218219) ligand2-Propylpent-2-enoyl chloride + Organoboronic Acid (R-B(OH)₂)α,β-Unsaturated Ketone

Applications in Polymer Chemistry and Material Science

The structural features of 2-propylpent-2-enoyl chloride also suggest its potential utility in polymer chemistry and material science. The presence of the α,β-unsaturated system allows it to act as a monomer in polymerization reactions. For example, it could undergo radical polymerization to form polymers with acyl chloride groups pending from the main chain. These reactive side groups could then be used for post-polymerization modification, allowing for the synthesis of functional materials with tailored properties.

Furthermore, the acyl chloride group itself can be directly involved in polymerization. For example, it can react with diols or diamines in polycondensation reactions to form polyesters or polyamides, respectively. The branched, unsaturated side chain would be incorporated into the polymer backbone, influencing properties such as thermal stability, solubility, and mechanical strength. While specific applications of 2-propylpent-2-enoyl chloride in this area are not widely reported, the chemistry of similar bifunctional monomers, like pivaloyl chloride, is utilized in the production of various polymers and performance chemicals.

Analytical Methodologies for the Characterization of 2 Propylpent 2 Enoyl Chloride and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed information about the atomic and molecular composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

For 2-Propylpent-2-enoyl chloride, the most prominent and diagnostic absorption band is the carbonyl (C=O) stretch of the acyl chloride group. This peak appears at a characteristically high frequency, typically in the range of 1775–1810 cm⁻¹. uobabylon.edu.iq This high frequency is due to the electron-withdrawing effect of the chlorine atom. reddit.com Conjugation with the adjacent C=C double bond may lower this frequency slightly, to around 1760-1780 cm⁻¹. uobabylon.edu.iq Other important absorptions would include C=C stretching around 1640 cm⁻¹, and C-H stretching vibrations for both sp² (vinylic) and sp³ (aliphatic) carbons just above and below 3000 cm⁻¹, respectively. The C-Cl stretch is typically found in the fingerprint region between 580-780 cm⁻¹. docbrown.infodocbrown.info

Table 2: Characteristic IR Absorption Bands for 2-Propylpent-2-enoyl Chloride

Functional Group Vibration Characteristic Absorption (cm⁻¹) Intensity
Acyl Chloride C=O Stretch ~1775 - 1810 Strong
Alkene C=C Stretch ~1640 Medium
Vinylic C-H C-H Stretch ~3010 - 3095 Medium
Aliphatic C-H C-H Stretch ~2850 - 2960 Strong

Mass Spectrometry (MS, HRMS, GC-MS, LC/MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns.

MS and HRMS: Standard mass spectrometry would confirm the molecular weight of 2-Propylpent-2-enoyl chloride (C₈H₁₃ClO, molecular weight: 160.64 g/mol ). High-Resolution Mass Spectrometry (HRMS) would provide the exact mass with high precision, allowing for the unambiguous determination of the elemental formula.

Fragmentation Analysis: In the mass spectrometer, the molecule fragments in predictable ways. A common fragmentation for acyl chlorides is the loss of the chlorine atom to form a stable acylium ion. For 2-Propylpent-2-enoyl chloride, this would result in a prominent peak corresponding to the [M-Cl]⁺ fragment. Further fragmentation of the alkyl chains would also be observed.

GC-MS and LC/MS/MS: When coupled with chromatographic techniques, MS becomes a powerful tool for separating and identifying components in a mixture. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing volatile compounds like 2-Propylpent-2-enoyl chloride and its derivatives. nih.govresearchgate.netresearchgate.net Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is used for less volatile or thermally unstable derivatives and provides enhanced selectivity and sensitivity for complex sample matrices. nih.gov

Chromatographic Separation and Purity Determination Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating products and assessing their purity.

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC) is the premier method for the separation and analysis of volatile and thermally stable compounds. 2-Propylpent-2-enoyl chloride, being a relatively small and volatile molecule, is an ideal candidate for GC analysis.

The method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the differential partitioning of analytes between the mobile phase and a stationary phase coated on the column wall. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used for detection. For the analysis of related compounds like valproic acid and its metabolites, capillary columns such as a DB-1701 fused silica (B1680970) column have been successfully employed. researchgate.net

Table 3: Typical GC Parameters for Analysis of Related Volatile Compounds

Parameter Condition Reference
Column DB-1701 Fused Silica Capillary Column researchgate.net
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID) researchgate.netresearchgate.net
Injection Mode Split/Splitless -
Carrier Gas Helium or Hydrogen -

| Derivatization | Not required for the acyl chloride; required for parent acids (e.g., silylation) | researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally labile compounds. It is particularly useful for analyzing derivatives of 2-Propylpent-2-enoyl chloride or for monitoring reactions in solution.

In HPLC, a liquid solvent (mobile phase) containing the sample is pumped under high pressure through a column packed with a solid adsorbent material (stationary phase). Reversed-phase chromatography, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of acetonitrile (B52724) and water/buffer), is the most common mode. mfd.org.mkresearchgate.net Detection is typically achieved with a UV-Vis detector or a mass spectrometer (LC-MS). While the parent compound, valproic acid, lacks a strong UV chromophore, the α,β-unsaturated system in 2-Propylpent-2-enoyl chloride should allow for detection at lower UV wavelengths. nih.gov

Table 4: Typical HPLC Parameters for Analysis of Related Compounds

Parameter Condition Reference
Column C18 (e.g., 250 mm x 4.6 mm) mfd.org.mk
Mobile Phase Acetonitrile : Phosphate Buffer mfd.org.mkpensoft.net
Elution Isocratic or Gradient mfd.org.mkresearchgate.net
Detector UV-Vis or Mass Spectrometer (MS) nih.govmfd.org.mk

| Flow Rate | ~1.0 - 1.2 mL/min | mfd.org.mk |

Specialized Techniques: Normal Phase Chromatography and Supercritical Fluid Chromatography (SFC)

Reactive acyl chlorides like 2-propylpent-2-enoyl chloride present significant challenges for traditional reversed-phase high-performance liquid chromatography (RP-HPLC) due to their reactivity with water and other protic solvents. americanpharmaceuticalreview.com Normal phase chromatography and supercritical fluid chromatography (SFC) offer viable alternatives for the analysis of these sensitive molecules. americanpharmaceuticalreview.com

Normal phase chromatography, which utilizes a polar stationary phase and a non-polar mobile phase, can successfully analyze acyl chlorides, provided that alcohols and basic modifiers are avoided in the mobile phase. americanpharmaceuticalreview.com This technique is particularly useful for in-process control, allowing for the monitoring of the disappearance of reactants and the appearance of the product. americanpharmaceuticalreview.com

Supercritical fluid chromatography (SFC) serves as another powerful tool for the analysis of reactive intermediates. americanpharmaceuticalreview.com In SFC, a supercritical fluid, most commonly carbon dioxide, is used as the main mobile phase. chromatographyonline.com The mobile phase environment in SFC closely resembles that of normal phase chromatography, with carbon dioxide acting similarly to a non-polar solvent like hexane. chromatographyonline.com This non-aqueous environment is ideal for analyzing water-sensitive compounds like acyl chlorides. americanpharmaceuticalreview.com

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions. libretexts.orgnih.gov In the context of reactions involving 2-propylpent-2-enoyl chloride, TLC can be employed to track the consumption of the starting materials and the formation of the desired product. libretexts.org

A typical TLC analysis for reaction monitoring involves spotting the limiting reactant, the reaction mixture, and a co-spot (a mixture of the reactant and the reaction mixture) onto a TLC plate. libretexts.org As the reaction proceeds, the spot corresponding to the limiting reactant in the reaction mixture lane will diminish, while a new spot for the product will appear. libretexts.orgyoutube.com

However, the high reactivity of acyl chlorides can pose a challenge for TLC analysis. The silica gel on the TLC plate is slightly acidic and can potentially hydrolyze the acyl chloride, leading to misleading results. researchgate.net Therefore, it is crucial to use extremely dry solvents and glassware and to work under an inert atmosphere to minimize hydrolysis. researchgate.net An alternative approach to circumvent this issue is to quench a small aliquot of the reaction mixture with an alcohol, such as methanol, to form the more stable ester derivative, which can then be reliably analyzed by TLC. researchgate.net

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by quantifying the mass percentages of its constituent elements. github.ioopenstax.org For an organic compound like 2-propylpent-2-enoyl chloride, combustion analysis is a common method to determine the percentages of carbon and hydrogen. collegeboard.org The analysis for other elements like chlorine would be performed separately.

The process involves:

Precisely weighing a sample of the pure compound.

Combusting the sample in an excess of oxygen. The resulting carbon dioxide and water are collected and weighed to determine the mass of carbon and hydrogen in the original sample. collegeboard.org

The mass percentages of each element are then used to calculate the mole ratio of the elements in the compound. openstax.org

This ratio is then simplified to the smallest whole numbers to establish the empirical formula. openstax.orgcollegeboard.org

For example, to determine the empirical formula of a compound containing carbon, hydrogen, and chlorine, one would first determine the mass of each element in a given sample. Then, the mass of each element is converted to moles. Finally, the mole ratio of the elements is determined by dividing the number of moles of each element by the smallest number of moles calculated. This provides the subscripts for the empirical formula. openstax.org

Challenges and Strategies in Analytical Characterization of Reactive Acyl Chlorides

The high reactivity of acyl chlorides, such as 2-propylpent-2-enoyl chloride, presents significant analytical challenges. americanpharmaceuticalreview.combohrium.com These compounds are prone to degradation, particularly through hydrolysis, which can occur upon exposure to atmospheric moisture or residual water in solvents. americanpharmaceuticalreview.comresearchgate.net This instability can lead to inaccurate analytical results and an underestimation of the purity of the substance. bohrium.com

To mitigate the reactivity of acyl chlorides during analysis, careful optimization of sample preparation and solvent selection is paramount. researchgate.netbohrium.com

Key strategies include:

Use of Anhydrous Solvents: All solvents used for sample preparation and analysis must be rigorously dried to minimize the risk of hydrolysis. researchgate.net Dichloromethane (B109758) and other non-protic, aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) can be considered, although care must be taken as some acyl chlorides can be highly soluble in water, increasing the risk of hydrolysis if any is present. researchgate.netresearchgate.net

Inert Atmosphere: Whenever possible, sample handling and preparation should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture. researchgate.net

Temperature Control: The stability of some reactive compounds can be enhanced by maintaining low temperatures during sample preparation and analysis. rsc.org

The selection of an appropriate solvent system is critical. For instance, in interfacial polymerization involving a hydrophilic diacyl chloride, the choice of the organic solvent is crucial to ensure solubilization of the acyl chloride while minimizing its hydrolysis. researchgate.net

Derivatization is a widely employed strategy to overcome the analytical challenges associated with reactive acyl chlorides. americanpharmaceuticalreview.combohrium.com This approach involves converting the highly reactive acyl chloride into a more stable derivative that is amenable to standard chromatographic techniques like HPLC. bohrium.comresearchgate.net

Common derivatization strategies include:

Esterification: Reacting the acyl chloride with an alcohol, such as methanol, rapidly and quantitatively converts it to the corresponding ester. americanpharmaceuticalreview.comresearchgate.net These esters are generally more stable and exhibit better chromatographic behavior than the parent acyl chloride. researchgate.net

Amidation: Acyl chlorides can be reacted with amines or hydrazines to form stable amides or hydrazides. nih.govresearchgate.net This is particularly useful for trace analysis, as reagents can be chosen to introduce a chromophore into the molecule, enhancing its detectability by UV-Vis. nih.govresearchgate.net For example, 2-nitrophenylhydrazine (B1229437) has been used as a derivatizing agent, as its derivatives absorb at a wavelength where matrix interference is minimized. bohrium.comnih.govresearchgate.net

Reaction with Phenols: Acyl chlorides can also be reacted with phenols to form stable esters, which can be readily analyzed by HPLC. researchgate.net

By converting the unstable acyl chloride into a stable derivative, these methods allow for more accurate and reliable quantification, which is essential for applications such as determining residual acyl chlorides in drug substances. bohrium.comnih.gov

Future Research Trajectories and Emerging Paradigms in 2 Propylpent 2 Enoyl Chloride Chemistry

Development of Sustainable and Atom-Economical Synthetic Pathways

The synthesis of acyl chlorides traditionally involves reagents like thionyl chloride or oxalyl chloride, which can generate significant waste. wikipedia.orglibretexts.orgchemguide.co.uklibretexts.org Future research will likely focus on developing greener and more atom-economical methods for the synthesis of 2-Propylpent-2-enoyl chloride. This could involve the direct chlorination of 2-propyl-2-pentenoic acid using novel, recyclable chlorinating agents or catalytic methods that avoid stoichiometric waste. organic-chemistry.org Another avenue is the development of synthetic routes from alternative starting materials, potentially leveraging biocatalysis or chemocatalytic transformations of renewable feedstocks to first produce the corresponding carboxylic acid, 2-propyl-2-pentenoic acid. nih.gov

Table 1: Comparison of Traditional and Potential Sustainable Synthetic Methods for Acyl Chlorides

MethodReagentByproductsSustainability Considerations
Traditional Thionyl Chloride (SOCl₂)SO₂, HClGaseous, corrosive byproducts
Traditional Oxalyl Chloride ((COCl)₂)CO, CO₂, HClToxic gaseous byproducts
Traditional Phosphorus Pentachloride (PCl₅)POCl₃, HClCorrosive byproducts, difficult separation
Sustainable (Potential) Catalytic ChlorinationMinimalReduced waste, catalyst recycling
Sustainable (Potential) Flow ChemistryMinimalImproved safety and efficiency, reduced waste
Sustainable (Potential) BiocatalysisWaterEnvironmentally benign, high selectivity

Exploration of Novel Catalytic Transformations

The reactivity of α,β-unsaturated acyl chlorides like 2-Propylpent-2-enoyl chloride offers a rich landscape for novel catalytic transformations. While classical reactions such as Friedel-Crafts acylations and additions to the double bond are known for similar compounds smolecule.com, future research could explore asymmetric catalysis to introduce chirality, leading to the synthesis of enantiomerically pure compounds for applications in pharmaceuticals and agrochemicals.

Furthermore, transition metal-catalyzed cross-coupling reactions could be developed to introduce a wide range of functional groups at the α or β position of the enoyl chloride. The exploration of dual catalytic cycles, combining, for example, photoredox catalysis with transition metal catalysis, could unlock unprecedented reaction pathways and allow for the construction of complex molecular architectures from 2-Propylpent-2-enoyl chloride.

Advanced Computational Predictions of Reactivity and Selectivity

Computational chemistry is poised to play an increasingly important role in understanding and predicting the reactivity and selectivity of compounds like 2-Propylpent-2-enoyl chloride. Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms, predict activation barriers, and understand the origins of stereoselectivity in potential catalytic transformations.

These computational models can accelerate the discovery of new reactions and catalysts by allowing for in silico screening of reaction conditions and catalyst structures, thereby reducing the need for extensive experimental optimization. For instance, computational studies could predict the most likely sites for nucleophilic or electrophilic attack, guide the design of catalysts for stereoselective additions, and predict the spectroscopic properties of novel derivatives.

Integration into Automated Synthesis and Flow Chemistry Platforms

The integration of the synthesis and reactions of 2-Propylpent-2-enoyl chloride into automated synthesis and flow chemistry platforms represents a significant area for future development. acs.orgresearchgate.netacs.orgresearchgate.netoup.com Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety (especially when dealing with reactive intermediates like acyl chlorides), improved heat and mass transfer, and the ability to perform reactions under conditions that are not easily accessible in batch. acs.orgacs.orgresearchgate.netoup.com

Automated platforms, guided by real-time reaction monitoring and machine learning algorithms, could rapidly explore a wide range of reaction parameters to optimize the synthesis of derivatives of 2-Propylpent-2-enoyl chloride. This high-throughput experimentation could accelerate the discovery of new materials and biologically active molecules.

Design of Next-Generation Functional Materials

The unique combination of a reactive acyl chloride group and a polymerizable double bond in 2-Propylpent-2-enoyl chloride makes it a potentially valuable monomer for the synthesis of functional polymers. nih.govnih.govrsc.orgpolysciences.com Future research could focus on the polymerization of this monomer, or its derivatives, to create novel materials with tailored properties.

For example, polymers derived from 2-Propylpent-2-enoyl chloride could be designed to have specific thermal, mechanical, or optical properties. The acyl chloride functionality could be preserved in the polymer backbone, allowing for post-polymerization modification to introduce a wide range of functional groups. This could lead to the development of "smart" materials that respond to external stimuli, new types of biodegradable polymers, or advanced coatings and adhesives. nih.govnih.gov

Table 2: Potential Functional Materials Derived from 2-Propylpent-2-enoyl Chloride

Material TypePotential Properties and Applications
Functional Polymers Tunable properties, post-polymerization modification, responsive materials
Biodegradable Polymers Controlled degradation rates, potential for biomedical applications
Adhesives and Coatings Strong adhesion, chemical resistance, tunable surface properties
Cross-linked Networks Enhanced mechanical strength, thermal stability

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-propylpent-2-enoyl chloride in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use closed systems or local exhaust ventilation to minimize airborne exposure. Install emergency showers and eye-wash stations .
  • Personal Protective Equipment (PPE) : Wear dust respirators, nitrile gloves, safety goggles, and protective clothing. Conduct regular airborne concentration monitoring using gas chromatography or OSHA-compliant sensors .
  • Hygiene Practices : Prohibit eating/drinking in labs. Implement strict handwashing protocols and decontamination of clothing exposed to the compound .

Q. How can researchers characterize the purity and structural integrity of 2-propylpent-2-enoyl chloride?

  • Methodological Answer :

  • Analytical Techniques :
TechniqueApplicationKey Parameters
NMR Confirm molecular structureCompare peaks to reference spectra (e.g., δ 1.5–2.0 ppm for propyl groups) .
FT-IR Detect functional groups (C=O stretch ~1800 cm⁻¹, C-Cl ~750 cm⁻¹) .
GC-MS Assess purity (>98%) and identify volatile impurities .
  • Validation : Cross-reference data with literature or databases (e.g., PubChem) to resolve ambiguities .

Q. What are the standard synthetic routes for 2-propylpent-2-enoyl chloride at laboratory scale?

  • Methodological Answer :

  • Acylation : React 2-propylpent-2-enoic acid with thionyl chloride (SOCl₂) under reflux (70–80°C, 4–6 hrs). Monitor reaction completion via TLC .
  • Purification : Distill under reduced pressure (bp ~120–130°C at 20 mmHg) to isolate the product. Use anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways involving 2-propylpent-2-enoyl chloride?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and intermediates. Optimize geometries at the B3LYP/6-31G* level .
  • Kinetic Analysis : Simulate reaction trajectories (e.g., nucleophilic acyl substitution) to predict regioselectivity and activation energies .
  • Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictory spectroscopic data in derivatives of 2-propylpent-2-enoyl chloride?

  • Methodological Answer :

  • Iterative Analysis : Re-run experiments under controlled conditions (e.g., dry N₂ atmosphere) to exclude moisture interference .
  • Multi-Technique Correlation : Combine XRD (for crystal structure) with NMR/IR to confirm stereochemical assignments .
  • Peer Consultation : Collaborate with computational chemists to reconcile empirical and theoretical data .

Q. What experimental designs are critical for studying the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Store samples at 40°C/75% RH for 6 months. Monitor decomposition via HPLC .
  • Light Sensitivity : Expose to UV (254 nm) and analyze photodegradation products using LC-MS .
  • Statistical Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions (25°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.